2-Fluoro-4-iodo-3-methoxypyridine
Overview
Description
2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO and a molecular weight of 253.01 g/mol It is a derivative of pyridine, characterized by the presence of fluorine, iodine, and methoxy substituents on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-4-iodo-3-methoxypyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
As a fluoropyridine, it may have unique physical, chemical, and biological properties that influence its effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be influenced by the presence of other substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the fluorine and iodine atoms. For instance, starting with 2-chloro-4-iodo-3-methoxypyridine, a fluorine atom can be introduced via a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Fluoro-4-iodo-3-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoro-4-methoxypyridine
- 4-Fluoro-3-iodo-2-methoxypyridine
- 2-Fluoro-3-methoxypyridine
Comparison: 2-Fluoro-4-iodo-3-methoxypyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and applications. Compared to 2-Fluoro-4-methoxypyridine, the presence of the iodine atom in this compound allows for additional synthetic transformations, such as coupling reactions .
Properties
IUPAC Name |
2-fluoro-4-iodo-3-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXNIUMDPHLSBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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